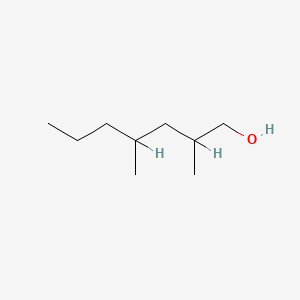
2,4-Dimethyl-1-heptanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1-heptanol is an organic compound with the molecular formula C9H20O. It is a type of alcohol characterized by the presence of two methyl groups attached to the second and fourth carbon atoms of a heptane chain, with a hydroxyl group (-OH) attached to the first carbon atom. This compound is known for its use in various chemical and industrial applications due to its unique structural properties .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1-heptanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylheptan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2,4-dimethylheptanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields .
化学反应分析
Types of Reactions: 2,4-Dimethyl-1-heptanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethylheptan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to 2,4-dimethylheptane using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions
Major Products Formed:
Oxidation: 2,4-Dimethylheptan-1-one.
Reduction: 2,4-Dimethylheptane.
Substitution: 2,4-Dimethylheptyl halides
科学研究应用
2,4-Dimethyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions involving alcohols.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules.
Industry: this compound is employed in the production of fragrances, flavors, and as a solvent in the formulation of coatings and adhesives .
作用机制
The mechanism of action of 2,4-Dimethyl-1-heptanol involves its interaction with specific molecular targets, primarily enzymes and receptors. As an alcohol, it can undergo enzymatic oxidation to form aldehydes and ketones, which then participate in various biochemical pathways. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and function .
相似化合物的比较
2,6-Dimethylheptan-1-ol: Similar in structure but with methyl groups at the second and sixth positions.
2,4-Dimethylheptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,4-Dimethylheptan-1-one: An oxidized form of 2,4-Dimethyl-1-heptanol with a carbonyl group instead of a hydroxyl group .
Uniqueness: this compound is unique due to its specific placement of methyl groups and the hydroxyl group, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
属性
分子式 |
C9H20O |
|---|---|
分子量 |
144.25 g/mol |
IUPAC 名称 |
2,4-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-8(2)6-9(3)7-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
HVRFWRROUIDGQO-UHFFFAOYSA-N |
SMILES |
CCCC(C)CC(C)CO |
规范 SMILES |
CCCC(C)CC(C)CO |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


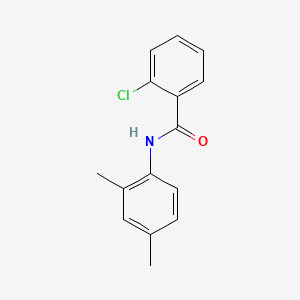

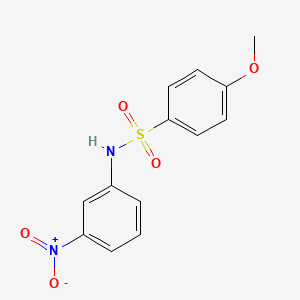

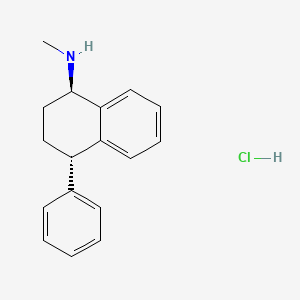
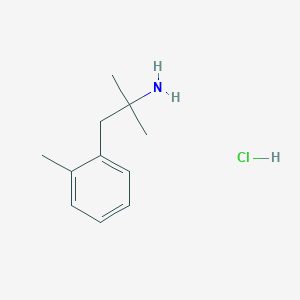
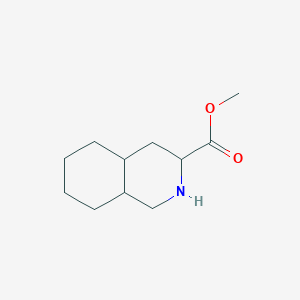

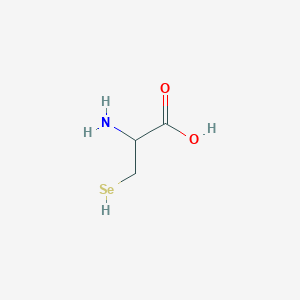
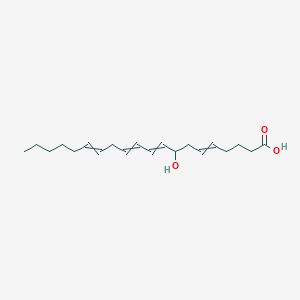

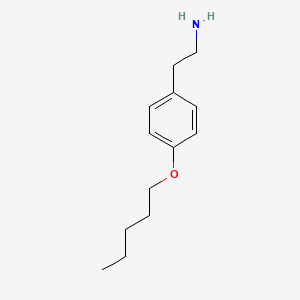
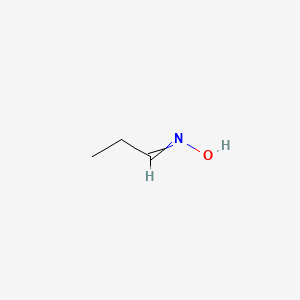
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-butyric acid](/img/structure/B1634362.png)
